LogP Differentiation: Intermediate Lipophilicity Between Hydroxypropyl and Diethyl Analogs
The target compound (ACD/LogP = 2.82) occupies an intermediate lipophilicity range between the more polar N-(3-hydroxypropyl) analog (ACD/LogP = 2.40) and the more lipophilic N,N-diethyl analog (ACD/LogP = 4.25) . A ΔLogP of +0.42 over the hydroxypropyl comparator and -1.43 relative to the diethyl comparator indicates that the 2-methoxyethyl group modulates lipophilicity without the extremes introduced by a free hydroxyl or a tertiary amine substituent.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.82 |
| Comparator Or Baseline | N-(3-Hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide: ACD/LogP = 2.40; N,N-Diethyl-2,3,5,6-tetramethylbenzenesulfonamide: ACD/LogP = 4.25 |
| Quantified Difference | ΔLogP = +0.42 vs. hydroxypropyl; ΔLogP = -1.43 vs. diethyl |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; consistent computational methodology across all compounds reported on ChemSpider |
Why This Matters
LogP values in the 2–3 range are associated with balanced aqueous solubility and passive membrane permeability, favoring oral bioavailability and CNS penetration potential, whereas LogP > 4 raises solubility-limited absorption and LogP < 2 may limit permeability.
